molecular formula C7H16O3Si B11913943 [2-(Trimethylsilyl)ethoxy]acetic acid CAS No. 104206-48-6

[2-(Trimethylsilyl)ethoxy]acetic acid

Cat. No.: B11913943
CAS No.: 104206-48-6
M. Wt: 176.28 g/mol
InChI Key: WZNFQPYZWPLFHT-UHFFFAOYSA-N
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Description

[2-(Trimethylsilyl)ethoxy]acetic acid: is an organosilicon compound that features a trimethylsilyl group attached to an ethoxyacetic acid moiety. This compound is notable for its utility in organic synthesis, particularly as a reagent and intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Trimethylsilyl)ethoxy]acetic acid typically involves the reaction of trimethylsilyl chloride with ethylene glycol to form 2-(trimethylsilyl)ethanol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may include additional purification stages to ensure the product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Trimethylsilyl)ethoxy]acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted acetic acid derivatives.

Scientific Research Applications

Chemistry: In organic chemistry, [2-(Trimethylsilyl)ethoxy]acetic acid is used as a protecting group for alcohols and carboxylic acids. It is also employed in the synthesis of complex molecules where selective protection and deprotection of functional groups are required .

Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to act as a protecting group makes it valuable in the preparation of drug candidates and other bioactive compounds .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of [2-(Trimethylsilyl)ethoxy]acetic acid involves its ability to act as a protecting group. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the active functional group. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial .

Comparison with Similar Compounds

    Trimethylsilyl chloride: Used as a silylating agent in organic synthesis.

    Trimethylsilyl acetate: Another silylating agent with similar properties.

    Trimethylsilyl trifluoromethanesulfonate: Used in the protection of alcohols and amines.

Uniqueness: [2-(Trimethylsilyl)ethoxy]acetic acid is unique due to its dual functionality as both a silylating agent and an acetic acid derivative. This dual functionality allows it to participate in a wider range of chemical reactions compared to other silylating agents .

Properties

CAS No.

104206-48-6

Molecular Formula

C7H16O3Si

Molecular Weight

176.28 g/mol

IUPAC Name

2-(2-trimethylsilylethoxy)acetic acid

InChI

InChI=1S/C7H16O3Si/c1-11(2,3)5-4-10-6-7(8)9/h4-6H2,1-3H3,(H,8,9)

InChI Key

WZNFQPYZWPLFHT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCC(=O)O

Origin of Product

United States

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